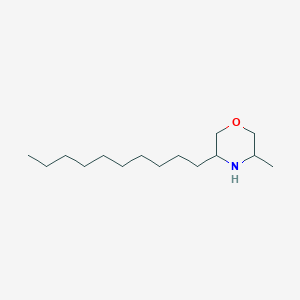

3-Decyl-5-methyl-morpholine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-decyl-5-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO/c1-3-4-5-6-7-8-9-10-11-15-13-17-12-14(2)16-15/h14-16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFOZPDPAQJDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1COCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity in 3 Decyl 5 Methyl Morpholine and Morpholine Scaffolds

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring is a secondary amine and possesses a lone pair of electrons, making it nucleophilic and basic. wikipedia.org However, the presence of the ether oxygen atom at the 4-position withdraws electron density from the nitrogen through an inductive effect. atamankimya.commasterorganicchemistry.com This renders the morpholine nitrogen less nucleophilic and less basic than structurally similar secondary amines, such as piperidine. atamankimya.commasterorganicchemistry.com Despite this reduced reactivity, the nitrogen atom readily participates in a variety of characteristic amine reactions.

N-Alkylation and N-Acylation: Morpholines can be readily N-alkylated with alcohols or alkyl halides and N-acylated. For instance, the N-methylation of morpholine with methanol (B129727) can be achieved with high conversion and selectivity using a CuO–NiO/γ–Al2O3 catalyst in a gas–solid phase reaction. researchgate.netakjournals.com Similarly, N-methylation with dimethyl carbonate proceeds effectively, driven by the nucleophilic attack of the morpholine nitrogen on the methylating agent. asianpubs.org These reactions are fundamental for introducing a variety of substituents onto the nitrogen atom.

Enamine Formation: Morpholine is commonly used to generate enamines from enolizable aldehydes and ketones. wikipedia.orgatamankimya.com The reaction typically requires mild acid catalysis (pH 4-6) to facilitate the dehydration of the intermediate hemiaminal (or carbinolamine). masterorganicchemistry.comlibretexts.org The resulting enamines, such as 1-morpholino-1-cyclohexene formed from cyclohexanone, are versatile intermediates in organic synthesis, particularly for the α-alkylation of ketones. masterorganicchemistry.comorgsyn.org The lower reactivity of morpholine enamines compared to those derived from pyrrolidine (B122466) is attributed to the electron-withdrawing effect of the oxygen and a more pronounced pyramidalization of the nitrogen atom. nih.gov

Catalysis and Other Reactions: The nucleophilicity of the morpholine nitrogen allows it to act as a base or a catalyst in various reactions. It can catalyze reactions such as the Knoevenagel condensation. uni-muenchen.de The reaction with dimethyl carbonate can proceed via self-catalysis, where morpholine acts as both the nucleophile and the base. asianpubs.org

Table 1: Examples of Nucleophilic Reactions of the Morpholine Nitrogen

| Reaction Type | Reactants | Conditions/Catalyst | Product | Key Findings |

|---|---|---|---|---|

| N-Methylation | Morpholine, Methanol | CuO–NiO/γ–Al2O3, 220 °C, 0.9 MPa | N-methylmorpholine | Achieved 95.3% conversion and 93.8% selectivity. researchgate.netakjournals.com |

| N-Methylation | Morpholine, Dimethyl carbonate | 160 °C, 8 h (autoclave) | N-methylmorpholine | Yield of 83% and selectivity of 86% were obtained. asianpubs.org |

| Enamine Formation | Morpholine, Cyclohexanone | p-toluenesulfonic acid, Toluene, reflux | 1-Morpholino-1-cyclohexene | A general and efficient method for preparing enamines for subsequent alkylation reactions. orgsyn.org |

Cyclization and Ring Transformation Reactions

The morpholine ring itself can be synthesized through various cyclization strategies and can also undergo transformations such as ring-opening reactions.

Cyclization Reactions: Intramolecular cyclization is a common method for forming the morpholine ring. researchgate.net For example, N-substituted amino alcohols can undergo cyclization to form morpholine derivatives. A one- or two-step protocol using ethylene (B1197577) sulfate (B86663) and a base like tBuOK provides a high-yielding route to convert 1,2-amino alcohols into morpholines. organic-chemistry.org Another approach involves the intramolecular cyclization of nitrogen-tethered allenols catalyzed by rhodium complexes, which produces highly substituted morpholines with excellent diastereoselectivity. rsc.org Similarly, silver(I)-catalyzed intramolecular cyclization of amino acid-derived alkynols can yield 2-methylene morpholines. arkat-usa.org The ring can also be formed through the ring opening of strained heterocycles like 2-tosyl-1,2-oxazetidine, which reacts with nucleophiles and then undergoes spontaneous ring closure. acs.org

Ring Transformation Reactions: The morpholine ring can be opened under certain conditions. For instance, oxidative cleavage of the C(sp³)–C(sp³) bonds in morpholine derivatives can be achieved using visible light photocatalysis with oxygen as the terminal oxidant, avoiding the need for harsh reagents. google.com Reductive heterocyclocyclization of N-(2,4-dinitrophenyl)morpholine with tin(II) chloride in an acidic medium leads to a mixture of products, including those from ring transformation. jraic.com

Table 2: Selected Cyclization and Ring Transformation Reactions for Morpholine Scaffolds

| Reaction Type | Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | 1,2-Amino alcohol | Ethylene sulfate, tBuOK | Morpholine | organic-chemistry.org |

| Intramolecular Cyclization | Nitrogen-tethered allenol | Rhodium catalyst | Substituted Morpholine | rsc.org |

| Intramolecular Cyclization | N-Boc protected amino acid derived alkynol | Ag(I) catalyst | 2-Methylene morpholine | arkat-usa.org |

| Ring-Opening/Closure Cascade | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylate | Base (e.g., K₂CO₃) | Substituted Morpholine hemiaminal | acs.org |

| Oxidative Ring-Opening | Morpholine derivative | Visible light, photocatalyst (4CzIPN), O₂ | Ring-opened product | google.com |

Reduction Reactions of Morpholine Moieties

Reduction reactions involving the morpholine scaffold typically target functional groups attached to the ring rather than the saturated heterocyclic ring itself, which is generally stable to reduction. However, specific moieties within the ring or attached to it can be reduced.

For instance, the reduction of N-(2,4-dinitrophenyl)morpholine using tin(II) chloride in an acidic medium selectively reduces one of the nitro groups, leading to 2-morpholino-5-nitroaniline. jraic.com This selective reduction is a key step in the synthesis of more complex condensed morpholine systems. jraic.com In other contexts, functional groups introduced onto the morpholine backbone can be targeted. For example, a carbonyl group within a morpholinone (a keto-morpholine) can be reduced. The keto-morpholine group of the anticoagulant drug Rivaroxaban is crucial for its activity. researchgate.net General reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) can be used to reduce susceptible functional groups on morpholine derivatives.

Table 3: Reduction Reactions Involving Morpholine Derivatives

| Substrate | Reducing Agent | Conditions | Product | Significance |

|---|---|---|---|---|

| N-(2,4-dinitrophenyl)morpholine | SnCl₂ | Acidic medium (8% HCl), 40 °C | 2-Morpholino-5-nitroaniline | Selective reduction of one nitro group. jraic.com |

| Generic morpholine with reducible functional groups (e.g., esters, ketones) | LiAlH₄ or NaBH₄ | Standard conditions | Corresponding alcohol | General reduction of appended functional groups. |

Electrophilic Substitution Reactivity on Substituted Morpholines

The morpholine ring itself is a saturated heterocycle and, being electron-rich due to the heteroatoms, does not undergo classical electrophilic aromatic substitution. Electrophilic attack is more likely to occur on substituents attached to the morpholine ring or, in specific cases, on the ring carbons under forcing conditions or via alternative mechanisms.

For substituted morpholines carrying aromatic rings, electrophilic substitution will preferentially occur on the aromatic ring. For example, in 1-furfuryl-3-carbethoxy-5-hydroxy-2-methylindole derivatives that also contain a morpholine moiety, electrophilic attack happens on the indole (B1671886) or furan (B31954) rings, with the specific position being directed by the existing substituents. niscpr.res.in Similarly, for 4-naphthalen-1-yl-morpholine, electrophilic substitution with reagents like bromine or nitric acid occurs on the naphthalene (B1677914) ring.

Direct electrophilic attack on the morpholine ring carbons is less common. However, electrophile-induced cyclization reactions can lead to substituted morpholines. For instance, an electrophile like bromine can induce the ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine to diastereoselectively form a cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. acs.org This reaction involves the electrophilic attack of bromine on the allyl double bond, followed by intramolecular cyclization involving the aziridine (B145994) nitrogen.

Another pathway involves the generation of a reactive species adjacent to the ring. Enamines formed from morpholine are highly nucleophilic at the α-carbon and readily react with electrophiles such as alkyl halides. orgsyn.org This is a powerful method for functionalizing the carbon atom adjacent to the nitrogen.

Table 4: Electrophilic Substitution Reactions on Morpholine-Containing Systems

| Substrate Type | Electrophile | Reaction Type | Site of Attack | Reference |

|---|---|---|---|---|

| Aryl-substituted morpholine (e.g., 4-Naphthalen-1-yl-morpholine) | Br₂, HNO₃ | Electrophilic Aromatic Substitution | Aromatic Ring (Naphthalene) | |

| Morpholine-derived enamine (e.g., 1-morpholino-1-cyclohexene) | Alkyl Halide (R-X) | Alkylation | α-Carbon of the enamine | orgsyn.org |

| 2-(Allyloxymethyl)aziridine derivative | Br₂ | Electrophile-induced Cyclization | Allyl double bond (initiates cyclization) | acs.org |

Structure Activity Relationship Sar Studies of Morpholine Derivatives

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, dictating how it interacts with its target. For the morpholine (B109124) ring, the chair conformation is the most stable. researchgate.netacs.orgnih.gov However, the substituents on the ring can exist in either an axial or equatorial position, giving rise to distinct conformers. researchgate.netrsc.org

Advanced spectroscopic techniques combined with theoretical calculations have been employed to study the conformational preferences of morpholine. researchgate.netacs.org Studies have shown that the equatorial chair conformer is generally predominant. researchgate.netrsc.org The relative stability of these conformers can be influenced by the surrounding medium. For instance, in an aqueous solution, the contribution of the axial conformer of morpholine increases. researchgate.net

The orientation of substituents on the morpholine ring significantly impacts molecular interactions. A substituent in the equatorial position is generally more stable due to reduced steric hindrance. However, the axial position can also be important for specific interactions with a biological target. The specific conformation adopted by a morpholine derivative will influence its binding affinity and selectivity for its target protein. sci-hub.seacs.org

Table 1: Conformational Preferences of Morpholine

| Conformer | Predominance | Factors Influencing Stability |

|---|---|---|

| Equatorial Chair | Generally more stable in non-polar environments | Lower steric hindrance |

Impact of Substituents on Molecular Recognition and Target Binding (e.g., Decyl and Methyl Groups in 3-Decyl-5-methyl-morpholine)

Substituents on the morpholine ring play a pivotal role in defining the molecule's interaction with its biological target. The size, lipophilicity, and electronic properties of these substituents can dramatically alter binding affinity and selectivity. sci-hub.see3s-conferences.org

The decyl group , a ten-carbon alkyl chain, significantly increases the lipophilicity of the molecule. zsmu.edu.ua This property can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within a target protein. researchgate.net However, an excessively long alkyl chain can also lead to a decrease in activity. pnas.org Studies on related morpholine derivatives have shown that the introduction of an n-decyl fragment can sometimes reduce certain biological effects. zsmu.edu.ua

The methyl group is a small alkyl substituent that can also have a profound impact on biological activity. acs.org The position of the methyl group is crucial. For instance, the introduction of a methyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some derivatives. e3s-conferences.org In other cases, a methyl group can lock the conformation of other substituents on the ring, leading to a significant improvement in binding affinity. sci-hub.se The stereochemistry of the methyl group is also a critical factor. sci-hub.seresearchgate.net

Table 2: Influence of Substituents on Morpholine Derivative Activity

| Substituent | Property | Potential Impact on Activity |

|---|---|---|

| Decyl Group | High Lipophilicity | Enhanced membrane permeability and interaction with hydrophobic pockets. zsmu.edu.uaresearchgate.net |

Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. For morpholine derivatives, the absolute configuration of stereocenters can be an essential requirement for potent binding affinities. researchgate.net Different stereoisomers of the same compound can exhibit vastly different biological activities, with one being highly active while another is inactive or even has an opposing effect. mdpi.com

In the case of this compound, there are two chiral centers at the C-3 and C-5 positions. This gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The specific spatial arrangement of the decyl and methyl groups in each of these isomers will determine how the molecule fits into the binding site of its target.

Structure-activity relationship studies on other chiral morpholine derivatives have consistently demonstrated that biological activity is often dependent on a specific stereochemistry. researchgate.netnih.gov For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, serotonin (B10506) and noradrenaline reuptake inhibition were found to be functions of stereochemistry. nih.gov Similarly, for certain tachykinin receptor antagonists, a specific absolute configuration was essential for high binding affinity. researchgate.net Therefore, it is highly probable that the biological activity of this compound is stereospecific, with one enantiomer being significantly more potent than the others.

Ligand-Target Interaction Profiling and Pharmacophore Identification

Understanding the specific interactions between a ligand and its target is crucial for rational drug design. Molecular docking and other computational methods are often used to predict and analyze these interactions. nih.govrsc.orgujmm.org.ua These studies help to identify the key amino acid residues in the binding pocket that interact with the ligand and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.orgmdpi.com

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of a series of active compounds allows for the design of new molecules with improved potency and selectivity. scielo.org.coscielo.org.co For morpholine derivatives, the morpholine ring itself is often a key component of the pharmacophore, providing a scaffold for the optimal positioning of other functional groups. sci-hub.semdpi.com The oxygen atom of the morpholine can act as a hydrogen bond acceptor, while the ring can participate in hydrophobic interactions. sci-hub.seresearchgate.net

Table 3: Common Interactions in Ligand-Target Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

Computational Chemistry Investigations of Morpholine Structures

Quantum Chemical Calculations of Morpholine (B109124) and Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to study the fundamental properties of morpholine and its substituted analogues. These methods allow for a detailed examination of molecular structure, stability, and thermochemistry.

Structural Optimization and Potential Energy Surface Analysis

The conformation of the morpholine ring is a key determinant of its chemical behavior. Computational methods are used to perform geometry optimizations, which locate the minimum energy structures on the potential energy surface (PES). The PES is a mathematical representation of a molecule's energy as a function of its geometry, and its analysis reveals the relative energies of different conformations and the energy barriers for interconversion between them. gmu.edumuni.czwayne.edu For the parent morpholine, the chair conformation is the most stable, similar to cyclohexane.

For substituted morpholines, such as 3-decyl-5-methyl-morpholine, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers. Computational studies on related systems, like morpholine-proline chimeras, have shown that the preferred conformation is influenced by the nature and position of the substituents. acs.org The analysis of the PES for these derivatives helps in understanding their three-dimensional structure and conformational preferences. gmu.edu

Thermochemical Properties Determination (e.g., Enthalpies of Formation, Bond Dissociation Enthalpies)

Quantum chemical calculations are instrumental in determining the thermochemical properties of morpholine and its derivatives, which are crucial for understanding their stability and reactivity.

Bond Dissociation Enthalpies (BDEs) : BDE is the enthalpy change associated with the homolytic cleavage of a bond. It is a critical parameter for predicting the reactivity of a molecule, particularly in radical reactions. Computational studies have been used to calculate the N-H and C-H bond dissociation enthalpies in morpholine. acs.org These calculations help to identify the weakest bonds in the molecule and thus the most likely sites for radical attack. For example, in the oxidation of N-phenylmorpholine, DFT calculations have shown that the C-H bond alpha to the nitrogen atom is the most susceptible to attack. researchgate.net

Below is a table summarizing representative thermochemical data for morpholine and related compounds from computational studies.

| Property | Compound | Calculated Value (kJ/mol) | Computational Method |

| Gas-Phase Enthalpy of Formation | Morpholine | -186.2 ± 3.4 | G3(MP2)//B3LYP |

| N-H Bond Dissociation Enthalpy | Morpholine | 398.7 | G3(MP2)//B3LYP |

| C-H Bond Dissociation Enthalpy (α to N) | Morpholine | 390.4 | G3(MP2)//B3LYP |

| C-H Bond Dissociation Enthalpy (α to O) | Morpholine | 410.5 | G3(MP2)//B3LYP |

Note: The data presented is for the parent morpholine and serves as a reference due to the lack of specific data for this compound.

Molecular Docking and Molecular Dynamics Simulations of Morpholine-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as a morpholine derivative, and a biological target, typically a protein or nucleic acid. nih.govmdpi.compensoft.net

Molecular Docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.govnih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to propose the binding mode of a potential drug molecule at the active site of a target protein. For instance, docking studies have been performed on various morpholine-containing compounds to investigate their binding affinity and interactions with enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. nih.govresearchgate.net The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-protein complex over time. nih.govmdpi.comresearchgate.net Starting from the docked pose, an MD simulation can be run to assess the stability of the complex and to observe the conformational changes that may occur upon binding. nih.gov For example, MD simulations of quinazoline-morpholine hybrids bound to VEGFR1 and VEGFR2 have shown that the complexes remain stable, with the ligand maintaining strong hydrogen bond interactions within the active site. nih.gov These simulations provide valuable insights into the dynamic behavior of the complex that are not captured by static docking studies.

The following table provides a conceptual overview of the types of data obtained from these simulations.

| Simulation Type | Information Obtained | Example Application |

| Molecular Docking | Binding affinity (e.g., kcal/mol), preferred binding pose, key interacting residues | Predicting the binding mode of a morpholine-based inhibitor in the active site of an enzyme. nih.govresearchgate.net |

| Molecular Dynamics | Stability of the ligand-protein complex over time, conformational changes, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) | Assessing the stability of a docked morpholine derivative in a protein's binding pocket and observing its dynamic behavior. nih.govmdpi.com |

Theoretical Elucidation of Reaction Mechanisms Involving Morpholine Rings

For example, DFT calculations have been used to investigate the mechanism of urethane formation catalyzed by morpholine. nih.gov These studies have shown that the catalyst significantly alters the reaction mechanism compared to the uncatalyzed reaction, proceeding through a seven-step pathway. nih.gov The calculations also revealed that the catalytic activity is related to the proton affinity of the morpholine derivative. nih.gov

Another example is the regioselective oxidation of N-phenylmorpholine by ozone, where DFT calculations have been instrumental in explaining the observed selectivity. researchgate.net The calculations showed that the energy barrier for the attack of ozone at the C-H bond alpha to the nitrogen is significantly lower than at the C-H bond alpha to the oxygen, thus explaining the regioselectivity. researchgate.net Furthermore, the study highlighted the influence of the solvent on the reaction, with the energy barrier decreasing in more polar solvents. researchgate.net

Quantum chemical studies have also been applied to understand the enzymatic oxidation of morpholine by Cytochrome P450. researchgate.net These calculations have indicated that the reaction proceeds via a hydrogen atom abstraction and rebound mechanism. researchgate.net The presence of the nitrogen atom in the morpholine ring was found to facilitate the initial hydrogen abstraction step. researchgate.net

Biological Activity Profiles of Morpholine Derivatives: Mechanistic and Screening Research

Antifungal Mechanisms and Efficacy in Agricultural Contexts

Morpholine (B109124) fungicides are a well-established class of agricultural chemicals known for their efficacy against a variety of plant-pathogenic fungi. Their primary mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Morpholine derivatives, particularly those with large N-substituents, are recognized as potent inhibitors of two key enzymes in the ergosterol biosynthesis pathway: ∆14-reductase (ERG24) and ∆8-∆7-isomerase (ERG2). oup.comnih.govnih.govnih.gov The morpholine ring, when protonated, is thought to mimic the carbocationic high-energy intermediates of the enzymatic reactions, leading to strong binding and inhibition. portlandpress.com This dual-site inhibition disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane, altering its fluidity and function, and ultimately inhibiting fungal growth. oup.comportlandpress.com The long alkyl chain, such as the decyl group in 3-Decyl-5-methyl-morpholine, is a common feature in many morpholine fungicides and is crucial for their antifungal activity.

Table 1: Potential Antifungal Mechanism of this compound Based on Analogs

| Target Enzyme | Action | Consequence for Fungus |

| ∆14-reductase (ERG24) | Inhibition | Accumulation of ignosterol and other 14-methylated sterols |

| ∆8-∆7-isomerase (ERG2) | Inhibition | Accumulation of fungisterols and other ∆8 sterols |

This table is illustrative and based on the known mechanisms of other morpholine fungicides.

Morpholine fungicides have demonstrated a broad spectrum of activity against various phytopathogens. They are particularly effective against powdery mildews (e.g., Erysiphe graminis) on cereals and other crops. nzpps.orgbcpc.org While specific data for this compound is unavailable, related compounds have shown efficacy against a range of fungi. The structural characteristics of this compound suggest it could be active against pathogens such as Botrytis cinerea (gray mold) and Magnaporthe oryzae (rice blast), which are common targets for antifungal research. Quinoline derivatives, which share some structural similarities with substituted morpholines, have also shown promise against phytopathogenic fungi like Botrytis cinerea. semanticscholar.org

Resistance to morpholine fungicides in the field has been observed to be generally low to medium risk. nzpps.org This is likely due to their multi-site inhibitory action on ergosterol biosynthesis, which would require multiple mutations in the target fungi to confer high levels of resistance. bcpc.org However, laboratory studies have successfully generated resistant mutants. nih.govfrac.info Resistance management strategies typically involve alternating or mixing morpholine fungicides with other classes of antifungals that have different modes of action to reduce selection pressure. nzpps.org Avoiding excessive use and adhering to recommended application rates are also key strategies to prolong the effectiveness of this class of fungicides. nzpps.org

Antibacterial and Antimicrobial Activity in in vitro Models

N-alkyl morpholine derivatives have been investigated for their antibacterial properties. Research has shown a clear structure-activity relationship where the length of the alkyl chain significantly influences the antibacterial efficacy. researchgate.netchemrxiv.orgchemrxiv.org Studies on a series of N-alkylmorpholinium compounds demonstrated that those with longer alkyl chains (C12 to C16) exhibited the highest bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netchemrxiv.org The decyl (C10) chain of this compound falls within this range of activity, suggesting it could possess significant antibacterial properties. The proposed mechanism for these long-chain derivatives involves the disruption of bacterial cell membranes.

Table 2: Potential Antibacterial Activity of this compound Based on Alkyl Chain Length of Analogs

| Alkyl Chain Length | Observed Activity in Analogs |

| Short (< C5) | Inactive |

| Medium (C8-C10) | Moderate to high activity |

| Long (C12-C16) | Highest activity |

This table is illustrative and based on studies of N-alkyl morpholine derivatives.

Anticancer Research and Molecular Target Inhibition (e.g., mTOR Kinase Inhibitors)

The morpholine scaffold is a privileged structure in medicinal chemistry and is present in numerous compounds investigated for anticancer activity. researchgate.nete3s-conferences.org Substituted morpholines have been explored as inhibitors of various molecular targets involved in cancer progression, including mTOR (mechanistic target of rapamycin) kinase. mdpi.comnih.gov The morpholine ring in these inhibitors often plays a crucial role in binding to the active site of the target protein. For instance, morpholine-substituted tetrahydroquinoline derivatives have been identified as potent mTOR inhibitors with significant cytotoxicity against various cancer cell lines. mdpi.com While direct evidence for this compound is lacking, its core structure is consistent with scaffolds that have shown promise in anticancer research.

Antiviral Activities and Proposed Mechanisms of Action

Morpholine and its derivatives have also been explored for their potential antiviral activities. researchgate.net The broad biological activity of this heterocyclic scaffold has led to its incorporation into various antiviral drug discovery programs. For example, quinoline analogues, which are structurally related to certain morpholine derivatives, have demonstrated broad-spectrum anti-coronavirus activity. malariaworld.org The mechanisms of antiviral action for morpholine-containing compounds can be diverse, ranging from interference with viral entry to inhibition of viral replication enzymes. malariaworld.orgnih.gov The specific antiviral potential of this compound would require dedicated screening and mechanistic studies.

Receptor Modulation and Enzyme Inhibition in Non-Human Biological Systems

Research into the specific effects of this compound on receptor modulation and enzyme inhibition in non-human biological systems has not been documented in the available scientific literature.

Monoamine Reuptake Inhibition (Serotonin and Noradrenaline)

There are currently no published studies investigating the activity of this compound as an inhibitor of serotonin (B10506) or noradrenaline reuptake. Consequently, no data on its potency or efficacy at the serotonin transporter (SERT) or the norepinephrine transporter (NET) is available.

Dopamine Receptor Antagonism Studies

No research has been conducted to evaluate the potential for this compound to act as a dopamine receptor antagonist. Therefore, its binding affinity and functional activity at any of the dopamine receptor subtypes (D1-D5) remain uncharacterized.

Cholinesterase and Monoamine Oxidase Inhibition Profiling

The inhibitory effects of this compound on cholinesterase (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidase (MAO-A and MAO-B) have not been assessed in any published scientific studies. As a result, its inhibition profile and potency against these enzymes are unknown.

Environmental Behavior and Biodegradation of Morpholine Compounds

Environmental Persistence and Mobility in Diverse Environmental Compartments

Morpholine (B109124), the core structure of 3-Decyl-5-methyl-morpholine, is characterized by its high solubility in water. nih.govresearchgate.netresearchgate.net This property means that morpholine-based compounds have the potential to be highly mobile in aqueous environments. nih.gov When released into the environment, typically through industrial effluents, morpholine tends to move with soil moisture and running water rather than adsorbing to sediment or organic matter. nih.govresearchgate.net This high mobility can lead to widespread distribution in aquatic systems.

The persistence of these compounds is variable. While initially considered resistant to degradation, it is now well-established that morpholine is biodegradable. nih.govmtak.huuni-pannon.hu However, its breakdown is not instantaneous and relies on the presence of specific microbial populations. researchgate.net The addition of alkyl chains, such as the decyl group in this compound, would likely alter its physical properties. The long carbon chain would decrease water solubility and increase the octanol-water partition coefficient (Kow), suggesting a greater tendency to adsorb to organic matter in soil and sediment compared to the parent morpholine. This increased sorption could reduce its mobility but may also affect its availability to degrading microorganisms.

| Property | Influence on Environmental Behavior | Relevance to this compound |

| Water Solubility | High solubility leads to high mobility in water and soil. nih.govirowater.com | The decyl group is expected to significantly decrease water solubility compared to unsubstituted morpholine, potentially reducing its mobility in water. |

| Soil Sorption | Low sorption to sediment and organic matter contributes to high mobility. nih.govresearchgate.net | The lipophilic decyl chain would likely increase the soil-water partition coefficient (Koc), leading to stronger sorption to soil organic matter and reduced leaching potential. fao.org |

| Volatility | Morpholine is a volatile organic compound (VOC). researchgate.net | The larger molecular weight and lower vapor pressure of this compound would likely make it less volatile than morpholine. |

Bioremediation and Microbial Degradation Pathways

The primary mechanism for the removal of morpholine from the environment is biological degradation. researchgate.netresearchgate.net Specific microbial communities, particularly certain bacteria, can utilize morpholine as a source of essential nutrients. nih.gov This metabolic capability is central to the natural attenuation and engineered bioremediation of sites contaminated with these compounds.

Aerobic Degradation by Specific Bacterial Strains (e.g., Mycobacterium species)

Research has consistently shown that bacteria from the genus Mycobacterium are highly effective at degrading morpholine. nih.govresearchgate.net Strains such as Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 have been isolated from activated sludge and soil and are capable of using morpholine as their sole source of carbon, nitrogen, and energy. nih.govcdnsciencepub.com The degradation process is inducible, meaning the specific enzymes required are synthesized by the bacteria in the presence of morpholine. nih.govoup.com

The degradation of morpholine by these mycobacteria is an aerobic process, requiring oxygen. researchgate.net The process involves the cleavage of the morpholine ring, making the carbon and nitrogen available for microbial growth. nih.govmtak.hu As the bacteria consume morpholine, they release excess nitrogen in the form of ammonia. researchgate.netcdnsciencepub.com Studies have demonstrated that Mycobacterium can completely mineralize morpholine, with degradation rates dependent on factors like pH, temperature, and initial concentration. researchgate.netcdnsciencepub.com The enzyme responsible for the initial ring cleavage is a cytochrome P-450 monooxygenase, which attacks a C-N bond within the heterocyclic ring. nih.govmtak.hunih.gov

Identification and Characterization of Biodegradation Intermediates

Establishing the metabolic pathways for morpholine has been challenging due to its high water solubility, which complicates the extraction and analysis of intermediate compounds. researchgate.netmtak.huuni-pannon.hu However, the use of advanced analytical techniques, particularly in situ ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, has allowed for the direct identification and quantification of key metabolites without extraction. nih.govnih.gov

Studies on Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 have identified two primary intermediates in the aerobic degradation pathway. nih.govnih.gov The initial cleavage of the morpholine ring leads to the formation of 2-(2-aminoethoxy)acetate. nih.govnih.govnih.gov This compound is then further metabolized, leading to the formation of glycolate (B3277807) (glycolic acid). nih.govnih.govnih.gov These intermediates are then channeled into central metabolic pathways. nih.gov Another proposed pathway involves the formation of diglycolic acid, which is subsequently cleaved to form glycolic acid. mtak.hunih.gov

| Intermediate Compound | Method of Identification | Bacterial Strain | Reference |

| 2-(2-aminoethoxy)acetate | ¹H NMR Spectroscopy | Mycobacterium aurum MO1, Mycobacterium sp. RP1 | nih.govnih.govresearchgate.net |

| Glycolate (Glycolic Acid) | ¹H NMR Spectroscopy | Mycobacterium aurum MO1, Mycobacterium sp. RP1 | nih.govnih.govresearchgate.net |

| Diglycolic Acid | ¹H NMR Spectroscopy, Mass Spectrometry | Mycobacterium aurum MO1 | mtak.hunih.gov |

Formation of N-Nitrosomorpholine (NMOR) as an Environmental Metabolite of Concern

A significant environmental and health concern associated with all secondary amines, including morpholine and its derivatives, is their potential to undergo N-nitrosation to form N-nitrosamines. nih.govresearchgate.net In the case of morpholine, this reaction forms N-Nitrosomorpholine (NMOR), a compound recognized as a potent mutagen and carcinogen. nih.govresearchgate.netnih.govwikipedia.org

This transformation can occur under common environmental conditions when morpholine compounds come into contact with nitrosating agents such as nitrites (NO₂⁻) or various nitrogen oxides (e.g., N₂O₃, N₂O₄). nih.govresearchgate.netresearchgate.net These reactions can happen in water, soil, and even in the atmosphere. researchgate.netdnacih.com The formation of NMOR is a critical concern in industrial wastewater streams, sewage treatment plants, and environments where both morpholine-based corrosion inhibitors and nitrites are present. researchgate.netdnacih.com The in-vivo formation of NMOR in mammals has also been demonstrated following the ingestion of morpholine and nitrite (B80452), highlighting a direct toxicological risk. nih.govresearchgate.net Due to these risks, the potential for NMOR formation is a major factor in the environmental assessment of any morpholine-based compound. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 3-Decyl-5-methyl-morpholine from various sample types. The selection of the technique is contingent on the volatility, polarity, and concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for trace-level detection. nih.govnih.gov For morpholine (B109124) and its derivatives, derivatization is often employed to enhance volatility and improve chromatographic peak shape. nih.gov For instance, a common derivatization reaction for secondary amines involves reaction with agents like sodium nitrite (B80452) under acidic conditions to produce a more volatile N-nitroso derivative, which is then readily analyzable by GC-MS. nih.gov

The choice of the GC column is critical. A mid-polarity column, such as one with a stationary phase of 14% cyanopropyl phenyl-86% dimethyl polysiloxane, often provides better peak shape and resolution for amine derivatives compared to nonpolar columns. nih.gov The mass spectrometer detector offers definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions, providing structural confirmation of this compound.

Table 1: Illustrative GC-MS Parameters for Morpholine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column Type | Mid-polarity (e.g., TM-1701) |

| Injector Temp. | 250 °C |

| Oven Program | Initial 50°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Quadrupole Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) with Specific Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile or thermally labile compounds. While the basic morpholine structure lacks a strong chromophore for standard UV detection, derivatization can be employed to attach a UV-active or fluorescent tag. researchgate.net For substituted morpholines, reversed-phase HPLC is a common approach.

The long decyl chain of this compound imparts significant hydrophobicity, making it well-suited for separation on C18 or C8 columns. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency if coupled with a mass spectrometer (LC-MS). researchgate.net A Diode Array Detector (DAD) can be used for simultaneous determination of the analyte and its by-products. thermofisher.com

Ion Chromatography (IC) for Ionic Morpholine Derivatives

While this compound is a neutral compound, it can be protonated under acidic conditions to form a cation. Ion Chromatography (IC) with suppressed conductivity detection is a powerful technique for the analysis of ionic species, including protonated amines. This method is particularly useful for determining morpholine derivatives in aqueous samples. Cation-exchange chromatography separates the protonated this compound from other cations in the sample matrix. The use of a suppressor reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ion.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the decyl chain, the methyl group, and the morpholine ring. The chemical shifts and splitting patterns of the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms in the morpholine ring are particularly diagnostic. researchgate.netresearchgate.net

Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography (GC-MS, LC-MS), MS provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern observed in the mass spectrum offers a fingerprint that can be used for structural confirmation and identification. nist.govgovinfo.gov The fragmentation would likely involve cleavage of the decyl chain and opening of the morpholine ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹. Key absorptions would also include C-N stretching and C-O-C stretching vibrations associated with the morpholine ring, typically in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. nist.govchemicalbook.comnist.gov

Table 2: Expected Spectroscopic Data Features for this compound

| Technique | Expected Feature |

|---|---|

| ¹H NMR | Signals for decyl chain (CH₃, CH₂), morpholine ring protons, and methyl group protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the decyl, methyl, and morpholine moieties. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight; characteristic fragmentation pattern. |

| Infrared | C-H, C-N, and C-O-C stretching and bending vibrations. |

Optimized Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples, food products, or biological fluids requires effective sample preparation to remove interferences and concentrate the analyte. gcms.cz

Liquid-Liquid Extraction (LLE) : This is a conventional method where the sample is partitioned between two immiscible solvents. The choice of solvent is crucial; for a relatively nonpolar compound like this compound, solvents like dichloromethane (B109758) or hexane (B92381) would be effective for extraction from aqueous matrices. nih.gov

Solid-Phase Extraction (SPE) : SPE offers a more efficient and selective alternative to LLE. For this compound, a reversed-phase sorbent (e.g., C18) could be used to retain the analyte from an aqueous sample. The analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile. For more complex matrices, mixed-mode or ion-exchange sorbents could be employed to enhance cleanup.

Accelerated Solvent Extraction (ASE) : For solid or semi-solid samples, ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction. gcms.cz

The optimization of these techniques involves selecting the appropriate solvents and sorbents, adjusting pH, and controlling volumes to achieve the highest recovery and cleanest extract for subsequent chromatographic and spectroscopic analysis. nih.gov

Industrial and Agricultural Research Applications of Morpholine Derivatives

Role as Agrochemicals and Fungicides in Crop Protection

Morpholine (B109124) derivatives are integral to modern agriculture, primarily serving as potent fungicides for crop protection. Their broad-spectrum activity against various fungal pathogens has made them a valuable tool for farmers worldwide.

Mechanism-Based Application in Plant Disease Control

The fungicidal activity of many morpholine derivatives stems from their ability to inhibit sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. Specifically, they target one or more enzymes involved in this process, leading to the disruption of the cell membrane and ultimately, fungal cell death.

Research on the structure-activity relationship of N-alkyl morpholine derivatives has shed light on the importance of the alkyl chain length for fungicidal efficacy. Studies have indicated that an optimal chain length, often in the range of 12 to 16 carbon atoms, can significantly enhance antifungal properties. While specific research on 3-Decyl-5-methyl-morpholine is limited, the presence of a C10 decyl chain suggests it would likely exhibit significant fungicidal activity. The lipophilicity imparted by the long alkyl chain facilitates the compound's penetration through the fungal cell wall and membrane, allowing it to reach its target enzymes more effectively. The methyl group at the 5-position may further influence the compound's stereochemistry and binding affinity to the target enzymes, potentially enhancing its efficacy.

Table 1: Key Enzymes in Fungal Sterol Biosynthesis Targeted by Morpholine Derivatives

| Enzyme Target | Function in Sterol Biosynthesis | Consequence of Inhibition |

| Δ14-reductase | Reduces the C14-C15 double bond | Accumulation of ignosterol and other toxic sterol precursors |

| Δ8→Δ7-isomerase | Isomerizes the C8-C9 double bond to the C7-C8 position | Disruption of ergosterol synthesis and membrane function |

This table is illustrative and based on the known mechanisms of common morpholine fungicides.

Contribution to Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical control, including the use of fungicides like morpholine derivatives, is a key component of IPM, but it is used judiciously and only when necessary.

The use of morpholine fungicides with a specific mode of action, like sterol biosynthesis inhibition, is advantageous in IPM programs. By understanding the mechanism of action, it is possible to rotate fungicides with different target sites, which is a crucial strategy to delay the development of fungicide resistance in pathogen populations. Long-chain molecules are known to play a vital role in agricultural production as fungicides, insecticides, and herbicides nih.gov. The specific structure of this compound, with its long alkyl chain, may offer a distinct profile that can be integrated into a broader resistance management strategy. Furthermore, the development of new pesticide compounds is an appealing avenue for designing novel long-chain molecules for pesticide applications nih.gov.

Utilization as Key Chemical Intermediates in Organic Synthesis

The morpholine scaffold is a valuable building block in organic synthesis due to its inherent chemical reactivity and the ability to introduce functional groups at various positions. The synthesis of substituted morpholines, including those with alkyl groups like this compound, has been an area of active research nih.gove3s-conferences.orgchemrxiv.org.

The presence of the secondary amine in the morpholine ring allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. For instance, the nitrogen atom can be readily alkylated, acylated, or incorporated into larger heterocyclic systems. The synthesis of N-alkylmorpholines can be achieved through various methods, including the reaction of morpholine with alcohols over a catalyst researchgate.net. The decyl and methyl groups in this compound would have been introduced through specific synthetic routes, highlighting the modularity of morpholine chemistry nih.govchemrxiv.org.

Applications in Materials Science and Polymer Chemistry (e.g., Curing Agents, Stabilizers, Cross-Linking Agents)

In the realm of materials science, morpholine derivatives have found utility as components in polymer formulations. Their basic nature and reactivity make them suitable for roles as curing agents, accelerators, and stabilizers.

Furthermore, morpholine derivatives can be used to synthesize ionic liquids, such as N-alkyl-N-methylmorpholinium salts, which have applications as potential electrolytes and in various other material science contexts researchgate.netrsc.orgelsevierpure.com.

Role as Corrosion Inhibitors in Industrial Systems

Morpholine and its derivatives are widely recognized for their effectiveness as corrosion inhibitors, particularly in boiler water treatment and for the protection of steel in acidic environments mdpi.comresearchgate.netscispace.comscirp.orgresearchgate.net. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The efficiency of organic corrosion inhibitors is often influenced by their molecular structure, including the presence of heteroatoms (like nitrogen and oxygen in the morpholine ring) and the length of alkyl chains. The nitrogen and oxygen atoms can donate lone pairs of electrons to the vacant d-orbitals of iron, leading to strong adsorption.

Research has shown that increasing the alkyl chain length in inhibitor molecules generally enhances their performance up to a certain point nih.govijcce.ac.irresearchgate.net. The long decyl chain in this compound would increase its hydrophobicity and surface coverage on the metal, thereby providing a more effective barrier against corrosive agents. This is because longer alkyl chains enhance the packing of the inhibitor molecules at the metal-electrolyte interface nih.gov. Studies on various morpholine derivatives have demonstrated their ability to form protective layers on steel surfaces through both physical and chemical adsorption mdpi.com.

Table 2: Corrosion Inhibition Efficiency of Select Morpholine Derivatives

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Morpholine-containing hybrid molecule 1 | AISI 316 Stainless Steel | Simulated production water | 85.67 |

| Morpholine-containing hybrid molecule 2 | AISI 316 Stainless Steel | Simulated production water | 76.26 |

| Morpholine-containing hybrid molecule 3 | AISI 316 Stainless Steel | Simulated production water | 66.65 |

| Morpholine benzoate | 20# Steel | 3.5% NaCl solution | >85 |

| Morpholine carbonate | 20# Steel | 3.5% NaCl solution | >85 |

Data sourced from studies on various morpholine derivatives and not specific to this compound. mdpi.comscispace.comscirp.org

Function as Solvents and Catalysts in Diverse Chemical Processes

The chemical properties of morpholine and its derivatives also lend themselves to applications as solvents and catalysts in a variety of chemical reactions. N-methylmorpholine, a related compound, is used as a building block for surfactants and as an extractive solvent asianpubs.org.

In the field of catalysis, morpholine-based organocatalysts have been developed for various organic transformations nih.govfrontiersin.org. While the morpholine nucleus itself can sometimes lead to lower reactivity compared to other cyclic amines like pyrrolidine (B122466), strategic modifications to the morpholine structure can yield highly efficient and selective catalysts nih.govfrontiersin.org. The substitution pattern on the morpholine ring, such as the decyl and methyl groups in this compound, could influence the steric and electronic environment around the catalytically active nitrogen atom, thereby modulating its catalytic activity and selectivity in specific reactions. For instance, N-alkylation of morpholine has been shown to be effectively catalyzed by certain metal oxides researchgate.net.

Future Research Directions and Emerging Paradigms for 3 Decyl 5 Methyl Morpholine Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of substituted morpholines is an active area of research, moving towards greener and more efficient methodologies. Traditional methods are often being replaced by innovative catalytic strategies. Future work on synthesizing 3-Decyl-5-methyl-morpholine would likely benefit from these advancements.

Key emerging synthetic strategies that could be adapted include:

Palladium-Catalyzed Reactions : Pd-catalyzed carboamination of substituted ethanolamine (B43304) derivatives has proven effective for creating cis-3,5-disubstituted morpholines with high stereocontrol. nih.gov This modular approach allows for significant variation in the substituents.

Enantiopure Synthesis from Aziridines : A novel approach involves the copper-catalyzed ring-opening of an N-Bts activated aziridine (B145994) with Grignard reagents, followed by ring annulation to produce enantiopure 3-substituted morpholines. acs.org

Photocatalysis : A recently developed diastereoselective annulation strategy uses a visible-light-activated photocatalyst to synthesize complex morpholine (B109124) scaffolds from readily available starting materials. acs.org

"Green" Synthesis Protocols : A simple, high-yielding, one or two-step redox-neutral protocol using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been reported for converting 1,2-amino alcohols to a variety of substituted morpholines. nih.gov

These modern methods offer significant advantages over older, less efficient synthetic routes, providing pathways to produce complex morpholine derivatives with high purity and yield.

Table 1: Comparison of Modern Synthetic Routes for Substituted Morpholines

| Method | Key Features | Potential Advantages for this compound |

|---|---|---|

| Pd-Catalyzed Carboamination | High stereocontrol, modular. nih.gov | Precise control over the stereochemistry of the methyl group. |

| Aziridine Ring-Opening | Produces enantiopure products. acs.org | Access to specific stereoisomers for biological testing. |

| Photocatalytic Annulation | Uses visible light, high diastereoselectivity. acs.org | Sustainable energy source, efficient for complex scaffolds. |

Deeper Elucidation of Structure-Activity Relationships through Advanced Computational and Experimental Approaches

Understanding how the specific structural features of this compound—namely the long decyl chain and the methyl group—influence its activity is crucial. The morpholine ring itself is considered a "privileged structure" in medicinal chemistry, known for improving pharmacokinetic properties and providing potent interactions with biological targets. nih.govresearchgate.net

Future research would involve:

Computational Modeling : Molecular docking and molecular dynamics (MD) simulations can predict how the compound interacts with potential biological targets. mdpi.com For instance, studies on other morpholine derivatives show that the morpholine oxygen can form key hydrogen bonds with protein active sites, such as the hinge region of kinases. nih.gov The conformation of the ring and the positioning of the decyl and methyl groups would be critical determinants of binding affinity.

Systematic Chemical Diversity (SCD) : This approach involves the systematic synthesis of analogs with varied regiochemistry and stereochemistry to build a precise structure-activity relationship (SAR) map. nih.gov By synthesizing derivatives where the decyl and methyl groups are moved to other positions on the morpholine ring, researchers can pinpoint which structural features are essential for a given activity.

SAR Studies : Experimental SAR studies on related compounds have shown that even small changes, like the stereochemistry of a methyl group [(R)- vs. (S)-3-methylmorpholine], can dramatically alter selectivity for biological targets like mTOR and PI3K kinases. unimi.itacs.org Similarly, replacing the morpholine oxygen with nitrogen (piperazine) can significantly reduce inhibitory activity, highlighting the oxygen's importance in binding. nih.gov

Exploration of Undiscovered Biological Activities and Molecular Targets in Non-Human Systems

Morpholine derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. e3s-conferences.orgresearchgate.netresearchgate.net While the specific activities of this compound are unknown, its structure suggests several avenues for exploration in non-human systems.

Antifungal and Antimicrobial Activity : The morpholine core is present in some agricultural fungicides. e3s-conferences.org The lipophilic decyl chain of this compound could enhance its ability to penetrate microbial cell membranes, suggesting potential as a novel antimicrobial or antifungal agent for agricultural or veterinary applications. Research could focus on its efficacy against plant pathogens or common animal infections.

Biocontrol Applications : Certain microorganisms, like Bacillus species, produce bioactive compounds used in biocontrol. mdpi.com The potential for this compound to either mimic or interfere with these natural processes could be investigated. For instance, its effect on microbial biofilm formation or quorum sensing could be a target of study.

CNS-related Molecular Targets : In preclinical models, morpholine-containing compounds are widely studied for their interaction with central nervous system (CNS) targets, such as cannabinoid receptors and enzymes involved in neurodegenerative diseases. acs.orgnih.gov Exploring the activity of this compound on these targets in non-human systems could reveal novel therapeutic potentials.

Innovations in Environmental Remediation and Biodegradation Technologies for Morpholine Compounds

The industrial use of morpholine raises environmental considerations. researchgate.net Although initially considered resistant to biodegradation, subsequent research has shown that microorganisms can degrade the morpholine ring. uni-pannon.huresearchgate.net

Future research in this area should focus on:

Identifying Degrading Microbes : While bacteria from the genus Mycobacterium are known to degrade the parent morpholine molecule, it is crucial to identify microbes capable of breaking down alkyl-substituted morpholines. researchgate.netnih.gov The long decyl chain presents a different metabolic challenge compared to the simple morpholine ring.

Elucidating Metabolic Pathways : The established biodegradation pathway for morpholine involves the cleavage of the C-N bond by a monooxygenase enzyme, leading to intermediates like 2-(2-aminoethoxy)acetate and glycolate (B3277807), with ammonia released as an end product. nih.govmtak.hu Studies are needed to determine if a similar ring-opening mechanism occurs for this compound and how the alkyl chains are metabolized, which would likely involve pathways for alkane degradation.

Developing Bioremediation Technologies : Once degrading microbes and their enzymatic pathways are understood, this knowledge can be applied to develop targeted bioremediation strategies for industrial wastewater containing morpholine derivatives. This represents a more sustainable alternative to chemical treatment methods.

Table 2: Microorganisms Known for Morpholine Degradation

| Genus | Key Findings | Relevance to this compound |

|---|---|---|

| Mycobacterium | Capable of using morpholine as a sole source of carbon, nitrogen, and energy. nih.gov | A starting point for screening microbes that can also metabolize alkylated side chains. |

| Arthrobacter | One of the few non-mycobacterial genera shown to degrade morpholine. researchgate.net | Broadens the scope of potential microbes for bioremediation applications. |

Expansion of Industrial Applications and Process Optimization for Morpholine Derivatives

The versatility of the morpholine scaffold has led to its use in numerous industrial applications, including as corrosion inhibitors, catalysts, solvents, and in the manufacturing of rubber and polymers. e3s-conferences.orgresearchgate.net The unique structure of this compound, combining a polar head (the morpholine ring) with a long nonpolar tail (the decyl group), suggests potential for new and optimized applications.

Surfactants and Emulsifiers : The amphipathic nature of the molecule makes it a candidate for use as a surfactant or emulsifier in industrial formulations, such as in personal care products, paints, or coatings.

Corrosion Inhibitors : Morpholine is an effective corrosion inhibitor, particularly in boiler water systems. e3s-conferences.org The long decyl chain could enhance its ability to form a protective, non-polar film on metal surfaces, potentially leading to a more durable and efficient corrosion inhibitor for specific industrial environments.

Process Optimization : Research into optimizing the reaction conditions for producing morpholine derivatives is ongoing. This includes optimizing catalysts, solvents, temperature, and pressure to maximize yield and minimize waste and energy consumption. researchgate.netgoogle.comnih.gov Applying these optimization principles to the synthesis of this compound would be essential for its commercial viability.

Advanced Materials : Morpholine derivatives are used as curing agents and stabilizers in polymers. e3s-conferences.org The specific properties imparted by the decyl and methyl substituents could be leveraged in the development of advanced materials with tailored mechanical or thermal properties.

Q & A

Q. What are the established synthetic routes for 3-Decyl-5-methyl-morpholine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often prepared by reacting alkyl halides with morpholine under controlled conditions. Optimization involves adjusting reaction temperature (60–100°C), solvent polarity (e.g., toluene or DMF), and catalyst use (e.g., K₂CO₃). Yield improvements can be achieved by incremental addition of reactants and purification via column chromatography or recrystallization. A comparative analysis of solvents and catalysts is critical (see Table 1) . Table 1 : Synthetic Yield Variations with Solvents and Catalysts

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | K₂CO₃ | 80 | 72 |

| DMF | None | 100 | 65 |

| Ethanol | NaOH | 60 | 58 |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare experimental H/C NMR shifts with PubChem reference data (e.g., δ 1.2–1.4 ppm for decyl chain protons) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 285.5 for [M+H]⁺).

- FTIR : Identify morpholine ring vibrations (C-O-C stretch at ~1100 cm⁻¹) and alkyl chain absorptions.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis to identify variables influencing discrepancies:

- Sample Purity : Validate via HPLC (>95% purity threshold) .

- Experimental Conditions : Compare solvent systems (aqueous vs. organic), pH, and temperature.

- Biological Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .

- Data Normalization : Adjust for batch effects or instrument calibration differences.

Q. How can computational modeling be integrated with experimental data to predict the physicochemical properties of this compound?

- Methodological Answer : Combine quantum mechanical calculations (e.g., DFT for electronic properties) and molecular dynamics simulations (e.g., logP, solubility). Validate predictions experimentally:

Q. What interdisciplinary approaches are suitable for studying the environmental impact of this compound?

- Methodological Answer : Design a tiered risk assessment:

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202 guidelines).

- Degradation Studies : Monitor hydrolysis/photolysis rates via LC-MS under varying pH/UV conditions.

- Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., zebrafish) .

Data Contradiction & Validation

Q. How should researchers address conflicting data on the stability of this compound in acidic environments?

- Methodological Answer : Perform controlled stability studies:

- Accelerated Degradation : Expose the compound to HCl (0.1–1.0 M) at 25–40°C.

- Analytical Monitoring : Track degradation products via UPLC-MS every 24 hours.

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Reference PubChem stability data and prior literature .

Application-Driven Questions

Q. What experimental frameworks are recommended for studying the surfactant properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.